N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Description
N-(2-Methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a quinazoline-based benzamide derivative characterized by a methoxyphenyl group attached to the benzamide moiety and a methyl-substituted quinazoline core. Its design likely exploits the quinazoline scaffold’s ability to intercalate with DNA or inhibit enzymatic targets, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-19-12-17-24-23(18-19)27(20-8-4-3-5-9-20)33-29(32-24)30-22-15-13-21(14-16-22)28(34)31-25-10-6-7-11-26(25)35-2/h3-18H,1-2H3,(H,31,34)(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUMWOMFTQAQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a quinazoline moiety, which is commonly associated with various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been shown to inhibit HDACs, which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and apoptosis induction .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of related compounds, including this compound:
| Compound Name | Target | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|---|
| This compound | HDAC1 | 0.95 | A2780 | Inhibition |
| This compound | HDAC2 | 1.20 | HepG2 | Inhibition |
| N-(3-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amines | Antiviral (Ebola) | <10 | Vero cells | Antiviral Activity |
| 4-(bis(2-chloroethyl)amino)Benzamide | HDAC3 | 0.26 | A2780 | Antitumor Activity |
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various benzamide derivatives, this compound was found to significantly inhibit the growth of A2780 ovarian cancer cells. The compound induced G2/M phase arrest and apoptosis, demonstrating its potential as an effective treatment for ovarian cancer .
Case Study 2: Antiviral Properties
Another study evaluated the antiviral properties of quinazoline derivatives against Ebola virus. The results indicated that compounds structurally similar to this compound exhibited effective inhibition of viral entry into host cells, suggesting a broader application in antiviral therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with analogs sharing the quinazoline-benzamide framework, focusing on structural variations, synthetic routes, and biological activities.
Structural Comparisons
Physicochemical Properties
- Target Compound: Predicted properties (based on ): Molecular weight: ~475 g/mol LogP (XLogP3): ~6.5 (high lipophilicity due to aromatic substituents) Hydrogen bond donors/acceptors: 2/4
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide: Molecular weight: 509.4 g/mol; XLogP3: 7 .
Research Implications and Gaps
- Synthetic Challenges : Low yields in microwave-assisted syntheses (e.g., 22–86% in ) suggest room for optimizing reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
